Lipophilicity (XLogP3) Differentiation from the Cyclohexyl Analog
The target compound exhibits a computed XLogP3 of 3, as determined by PubChem's XLogP3 algorithm [1]. Its closest structural analog, [cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate (CAS 475415-68-0), in which the N-phenyl ring is replaced by an N-cyclohexyl group, is predicted to exhibit an XLogP3 of approximately 3.4–3.8 due to the increased hydrophobicity of the cyclohexyl moiety. This ~0.4–0.8 log unit difference in lipophilicity can translate into a roughly 2.5- to 6-fold shift in octanol-water partition coefficient, directly impacting passive membrane permeability, solubility, and non-specific protein binding. Selection of the phenyl analog therefore provides a less lipophilic starting point for lead optimization campaigns where lowering logP is a strategic goal.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | [Cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate (estimated XLogP3 ~3.4–3.8 based on fragment-additivity models) |
| Quantified Difference | Δ XLogP3 ≈ +0.4 to +0.8 (comparator more lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem/ChemAxon fragment-based method) |
Why This Matters
A lower XLogP3 value indicates reduced hydrophobicity, which is often desirable for aqueous solubility and oral bioavailability in early drug discovery; choosing the phenyl over the cyclohexyl analog avoids introducing excess lipophilicity that could lead to poor pharmacokinetic profiles.
- [1] PubChem Compound Summary for CID 49809370, [Methyl(phenyl)carbamoyl]methyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved May 2026. View Source
